molecular formula C11H20O2 B2817953 7-Methoxy-3,7-dimethyloct-1-yn-3-ol CAS No. 1878-98-4

7-Methoxy-3,7-dimethyloct-1-yn-3-ol

Cat. No.: B2817953
CAS No.: 1878-98-4
M. Wt: 184.279
InChI Key: MRVYXSMGQBQJHH-UHFFFAOYSA-N
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Description

7-Methoxy-3,7-dimethyloct-1-yn-3-ol is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is a derivative of octyne, characterized by the presence of a methoxy group and two methyl groups on the octyne backbone. This compound is used in various chemical applications and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,7-dimethyloct-1-yn-3-ol typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . The reaction conditions include a temperature range of 35–40°C and a pressure of 2.0–2.5 MPa. The reaction time is approximately 2–3 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The gas mixture is compressed and liquefied in a high-position cooling tower before entering the reaction tower. The reaction liquid is then processed in a flash tank at temperatures ranging from 50–70°C .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,7-dimethyloct-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-3,7-dimethyloct-1-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and other chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,7-dimethyloct-1-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the alkyne moiety play crucial roles in its binding affinity and reactivity. The pathways involved include enzymatic catalysis and receptor-mediated signaling, which can lead to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3,7-dimethyloct-1-yn-3-ol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications.

Properties

IUPAC Name

7-methoxy-3,7-dimethyloct-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h1,12H,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVYXSMGQBQJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(C#C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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